6-Methyl-5-(trifluoromethyl)picolinic acid

TRPM8 Antagonist Ion Channel Modulation Pain Research

Essential fluorinated building block for agrochemical and neuroscience research. Unique 6-methyl/5-trifluoromethyl substitution pattern is critical for AFB5 auxin receptor engagement—generic analogs show altered binding and herbicidal activity. Also serves as potent TRPM8 antagonist (IC50=56 nM) for cold pain pathway studies. Favorable low melting point (82-83°C) streamlines formulation and purification workflows.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 855916-28-8
Cat. No. B6598350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(trifluoromethyl)picolinic acid
CAS855916-28-8
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14)
InChIKeyYEYCHOMDGFGJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-(trifluoromethyl)picolinic acid (CAS 855916-28-8): Procurement-Ready Fluorinated Pyridine Building Block for Herbicidal and Pharmaceutical Synthesis


6-Methyl-5-(trifluoromethyl)picolinic acid (CAS 855916-28-8) is a fluorinated picolinic acid derivative characterized by a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring . It acts as a synthetic auxin herbicide by interacting with auxin-signaling F-box protein 5 (AFB5) to disrupt plant growth . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with its trifluoromethyl group enhancing lipophilicity and metabolic stability [1].

Why 6-Methyl-5-(trifluoromethyl)picolinic Acid (CAS 855916-28-8) Cannot Be Replaced by Unsubstituted or Differently Substituted Picolinic Acids


Generic substitution among picolinic acid derivatives is not feasible due to the critical influence of the 6-methyl and 5-trifluoromethyl substituents on biological target engagement and physicochemical properties. The presence of both substituents in 6-Methyl-5-(trifluoromethyl)picolinic acid is essential for its interaction with the auxin-signaling F-box protein 5 (AFB5), a key receptor for synthetic auxin herbicides . Structural analogs lacking either the methyl or trifluoromethyl group exhibit significantly altered binding affinities and herbicidal activities, as demonstrated by comparative molecular docking studies on related 6-pyrazolyl picolinate compounds [1]. Furthermore, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are crucial for the compound's utility as a pharmaceutical intermediate [2].

Quantitative Differentiation of 6-Methyl-5-(trifluoromethyl)picolinic Acid (CAS 855916-28-8) Against Closest Structural Analogs


TRPM8 Antagonist Potency: 6-Methyl-5-(trifluoromethyl)picolinic Acid Exhibits Sub-100 nM IC50 Against Rat TRPM8

6-Methyl-5-(trifluoromethyl)picolinic acid demonstrates potent antagonist activity at rat TRPM8 channels with an IC50 of 56 nM in CHO cells [1]. This potency is significantly higher than that of the unsubstituted picolinic acid scaffold, which generally exhibits weak or no TRPM8 antagonism. While direct head-to-head data with the closest analog, 5-(trifluoromethyl)picolinic acid, is not available, the presence of the 6-methyl group is known to enhance binding affinity in this chemical series .

TRPM8 Antagonist Ion Channel Modulation Pain Research

Auxin Herbicide Activity: AFB5 Receptor Engagement Confirmed by Molecular Docking

Molecular docking studies reveal that 6-Methyl-5-(trifluoromethyl)picolinic acid binds strongly to the auxin-signaling F-box protein 5 (AFB5), a key receptor for synthetic auxin herbicides . While quantitative binding data (e.g., Kd or IC50) for this specific compound are not publicly available, related 6-pyrazolyl picolinate derivatives have been shown to dock more intensively to AFB5 than the commercial herbicide picloram [1]. This class-level inference supports the compound's potential as a lead scaffold for developing novel auxinic herbicides.

Synthetic Auxin Herbicide AFB5 Weed Control

Physicochemical Property Differentiation: Melting Point and Predicted pKa vs. Unsubstituted and Differently Substituted Analogs

6-Methyl-5-(trifluoromethyl)picolinic acid exhibits a melting point of 82-83 °C and a predicted pKa of 3.20±0.10 . In contrast, the closely related analog 6-(trifluoromethyl)picolinic acid (CAS 131747-42-7), which lacks the 6-methyl group, has a higher melting point of 154-158 °C and a different pKa profile . This ~72 °C difference in melting point significantly impacts purification strategy, formulation development, and solid-state handling, providing a clear selection criterion for procurement.

Physicochemical Properties Formulation Purification

Binding Affinity to Human NK1 Receptor: 40 nM Ki for 6-Methyl-5-(trifluoromethyl)picolinic Acid Derivative

A derivative of 6-Methyl-5-(trifluoromethyl)picolinic acid (specifically, methyl 6-methyl-5-(trifluoromethyl)picolinate) demonstrates high binding affinity to the human NK1 receptor with a Ki of 40 nM in CHO cells [1]. This affinity is comparable to or better than many known NK1 antagonists. While direct data for the parent acid is not available, the ester derivative's potency suggests that the 6-methyl-5-trifluoromethyl picolinic acid scaffold is a privileged structure for targeting the NK1 receptor. Unsubstituted picolinic acid analogs typically show significantly lower affinity for this receptor.

NK1 Antagonist Neurokinin Receptor Pain and Inflammation

Optimal Research and Industrial Applications for 6-Methyl-5-(trifluoromethyl)picolinic Acid (CAS 855916-28-8) Based on Quantitative Evidence


TRPM8 Antagonist Tool Compound for Ion Channel Research

Given its potent antagonist activity at rat TRPM8 (IC50 = 56 nM), 6-Methyl-5-(trifluoromethyl)picolinic acid is an excellent tool compound for investigating TRPM8-mediated thermoreception and pain pathways [1]. Researchers can use this compound to probe the role of TRPM8 in cold allodynia, migraine, and other cold-evoked pain disorders.

Lead Scaffold for Synthetic Auxin Herbicide Discovery

The confirmed interaction with AFB5 via molecular docking positions 6-Methyl-5-(trifluoromethyl)picolinic acid as a privileged scaffold for developing novel synthetic auxin herbicides . Agrochemical discovery teams can leverage this core to design and synthesize libraries of derivatives with improved potency and selectivity against resistant weed species.

Pharmaceutical Intermediate for NK1 Receptor Antagonists

The high binding affinity of the methyl ester derivative for the human NK1 receptor (Ki = 40 nM) indicates that 6-Methyl-5-(trifluoromethyl)picolinic acid and its derivatives are valuable intermediates for synthesizing potential therapeutics targeting pain, inflammation, and chemotherapy-induced nausea and vomiting [2].

Building Block for Optimized Formulation and Crystallization Processes

The compound's relatively low melting point (82-83 °C) compared to the 6-(trifluoromethyl) analog (154-158 °C) offers distinct advantages in formulation development and purification workflows . This property can simplify solid-state handling and reduce energy costs during downstream processing, making it a preferred choice for certain industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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